

# The Amino Acid Profile of Enzymatic Casein Hydrolysate: A Technical Guide

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Compound of Interest		
Compound Name:	Casein hydrolysate	
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This technical guide provides an in-depth analysis of the amino acid profile of enzymatic casein hydrolysate, a critical aspect for its application in research, pharmaceuticals, and specialized nutrition. Enzymatic hydrolysis of casein, the primary protein in milk, yields a complex mixture of peptides and free amino acids, the composition of which is dictated by the enzyme specificity, hydrolysis conditions, and the inherent amino acid sequence of casein. Understanding this profile is paramount for predicting and harnessing the functional and bioactive properties of the hydrolysate.

## Amino Acid Composition of Enzymatic Casein Hydrolysates

The amino acid composition of **casein hydrolysates** is a key determinant of their nutritional value and biological activity. The relative abundance of specific amino acids can influence properties ranging from taste to therapeutic potential. The following tables summarize quantitative data on the amino acid profiles of **casein hydrolysates** produced using different enzymatic treatments and with varying degrees of hydrolysis (DH).

Table 1: Amino Acid Composition of **Casein Hydrolysate**s with Different Degrees of Hydrolysis (DH)[1][2]



Amino Acid	Casein (DH=0) (mg/100ml)	Casein Hydrolysate (DH=8.9%) (mg/100ml)	Casein Hydrolysate (DH=26.7%) (mg/100ml)
Aspartic Acid	1.8	30.2	85.3
Glutamic Acid	4.5	65.8	180.1
Serine	1.5	18.5	48.7
Glycine	0.5	6.2	16.5
Histidine	0.8	9.8	25.9
Arginine	1.0	12.3	32.7
Threonine	1.2	15.1	40.1
Alanine	0.9	11.2	29.8
Proline	2.8	35.0	93.1
Tyrosine	1.4	17.5	46.5
Valine	1.7	21.2	56.4
Methionine	0.7	8.7	23.2
Isoleucine	1.3	16.2	43.1
Leucine	2.5	31.2	83.0
Phenylalanine	1.3	16.2	43.1
Lysine	2.2	27.5	73.1
Total Free Amino Acids	25.6	327.3	899.3

Note: Tryptophan was not detected as it is typically decomposed by acid hydrolysis during sample preparation for analysis. Cysteine content was found to be negligible.[1][2]

Table 2: Amino Acid Profile of a Commercial Casein Hydrolysate (Hyprol 8052)[3]



Amino Acid	Percentage of Total Amino Acid Mass (%)
Glutamate + Glutamic Acid (Glx)	21.0
Proline	10.2
Leucine	8.7
Lysine	7.3

## **Experimental Protocols**

Accurate determination of the amino acid profile of **casein hydrolysate**s is essential for quality control and research purposes. The following section details a common methodology for this analysis.

### **Preparation of Casein Hydrolysates**

A standardized method for producing **casein hydrolysate**s in a laboratory setting involves the following steps:

- Dispersion: An 8% (w/v) aqueous dispersion of casein is prepared.
- Incubation: The dispersion is incubated in a water bath at 40°C for 10 minutes.
- Enzyme Addition: A protease, such as trypsin, is added at a specific enzyme-to-substrate ratio (e.g., 2500 U/g).
- Enzymatic Hydrolysis: The hydrolysis is carried out at a constant pH (e.g., pH 8.0) and temperature. The degree of hydrolysis can be controlled by the reaction time.
- Inactivation: The enzyme is inactivated by heat treatment (e.g., 100°C for 10 minutes).
- Cooling and Storage: The resulting hydrolysate is rapidly cooled and can be freeze-dried for storage at -20°C.

### Amino Acid Analysis using the PICO TAG Method



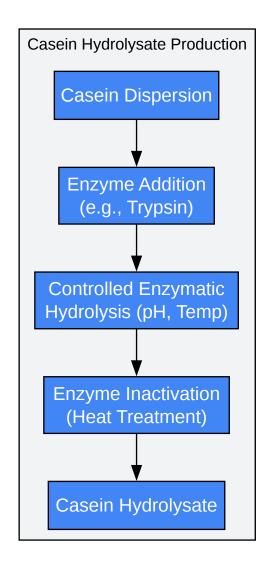
The PICO TAG method followed by High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of amino acids in protein hydrolysates.

- Acid Hydrolysis: A dried sample of the casein hydrolysate is subjected to acid hydrolysis
  using 6 M HCl at 110°C for 24 hours to break down all peptides into their constituent free
  amino acids.
- Internal Standard: A known amount of an internal standard is added to the mixture for accurate quantification.
- Derivatization: The amino acids are derivatized using a reagent such as phenylisothiocyanate (PITC, the "PICO TAG" reagent) to make them detectable by UV absorbance.
- Dilution: The derivatized sample is diluted with a PICO TAG diluent.
- HPLC Analysis: A specific volume of the sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase column) and a UV detector for separation and quantification of the individual amino acid derivatives.

## **Visualizing Key Processes**

The following diagrams illustrate the workflow for producing and analyzing enzymatic **casein hydrolysate**s, as well as a conceptual logical relationship concerning the impact of enzymatic hydrolysis.

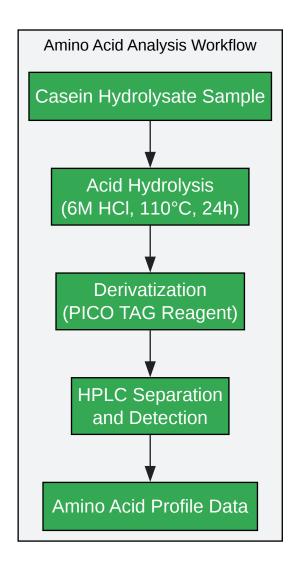




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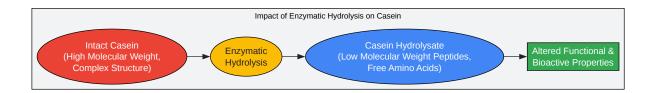
Workflow for the enzymatic production of casein hydrolysate.





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Experimental workflow for amino acid profile analysis.



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Logical relationship of enzymatic hydrolysis on casein properties.

In conclusion, the amino acid profile of enzymatic **casein hydrolysate** is a complex and crucial characteristic that underpins its utility in various scientific and industrial applications. The data and protocols presented herein provide a foundational understanding for professionals in the fields of research, drug development, and nutritional science, enabling the informed selection and application of these valuable protein derivatives.

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#### References

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